Cas no 2170-05-0 (Antimony, pentaphenyl-)
Antimony, pentaphenyl- structure
Product Name:Antimony, pentaphenyl-
CAS No:2170-05-0
MF:C30H25Sb
MW:507.279510259628
CID:238794
PubChem ID:11813170
Update Time:2025-04-19
Antimony, pentaphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Antimony, pentaphenyl-
- pentakis-phenyl-λ<sup>5</sup>-stibane
- Antimony,pentaphenyl
- pentaphenyl antimony
- pentaphenylantomony
- pentaphenylstiborane
- DTXSID60473337
- 2170-05-0
- pentaphenylantimony
-
- Inchi: 1S/5C6H5.Sb/c5*1-2-4-6-5-3-1;/h5*1-5H;
- InChI Key: XJQGITRIKZCKRF-UHFFFAOYSA-N
- SMILES: [Sb](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 506.09900
- Monoisotopic Mass: 506.09944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 7.43400
Antimony, pentaphenyl- Related Literature
-
1. The shape of pentaphenylantimony and pentaphenylarsenic in solutionI. R. Beattie,K. M. S. Livingston,G. A. Ozin,R. Sabine J. Chem. Soc. Dalton Trans. 1972 784
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2. 718. An X-ray diffraction determination of the crystal and molecular structure of pentaphenylantimonyP. J. Wheatley J. Chem. Soc. 1964 3718
-
Georg Wittig Q. Rev. Chem. Soc. 1966 20 191
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4. Index of subjects, 1972
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5. 408. The crystal and molecular structure of pentaphenylphosphorusP. J. Wheatley J. Chem. Soc. 1964 2206
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